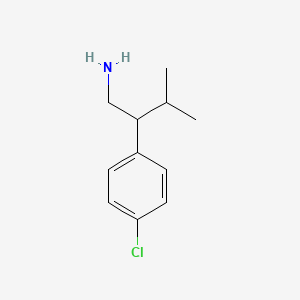

2-(4-Chlorophenyl)-3-methylbutan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Chlorophenyl)-3-methylbutan-1-amine is an organic compound that belongs to the class of amines It features a 4-chlorophenyl group attached to a 3-methylbutan-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-methylbutan-1-amine typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine precursor under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid. The reaction is carried out at room temperature, yielding the desired amine product after purification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed to achieve the reduction step. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution reactions under basic conditions. A notable application involves derivatization for analytical purposes:

This reaction proceeds via an aromatic nucleophilic substitution mechanism, where the amine attacks the electron-deficient fluorobenzene derivative. The reaction is optimized with 1.5% DIPEA as a base and dimethyl sulfoxide as the solvent .

Reductive Amination

The compound serves as a precursor in reductive amination with aldehydes or ketones:

Example Synthesis :

-

Step 1 : Condensation of 2-(4-chlorophenyl)-3-methylbutan-1-amine with 4-fluoro-3-nitrobenzaldehyde.

-

Step 2 : Reduction using sodium cyanoborohydride (NaBH3CN) to form a secondary amine intermediate .

This method is critical for constructing hybrid molecules with enhanced bioactivity, such as cholinesterase inhibitors .

Acylation and Alkylation

The primary amine undergoes acylation or alkylation to form amides or secondary amines:

| Reaction | Reagents | Product |

|---|---|---|

| Acylation | HBTU-activated 2-(4-ethoxyphenyl)acetic acid | Amide-linked benzimidazole derivative |

| Alkylation | Ethyl bromoacetate, K2CO3 | N-Alkylated tertiary amine |

These reactions are pivotal for modifying pharmacokinetic properties in drug development .

Oxidation and Reduction

Oxidation :

Reduction :

-

Catalytic hydrogenation (H2/Pd-C) reduces aromatic chlorines to cyclohexyl groups in related compounds , suggesting potential applicability here.

Salt Formation

Reaction with hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability:

C11H15ClN+HCl→C11H15ClN⋅HCl

This salt is commonly used in pharmacological formulations .

Cyclization Reactions

Under acidic conditions, the amine participates in cyclization to form heterocycles:

Example :

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has been explored in several scientific domains:

Pharmaceutical Development

2-(4-Chlorophenyl)-3-methylbutan-1-amine has been studied for its potential therapeutic applications, particularly in the context of weight management and metabolic disorders. Its structural similarity to sibutramine indicates that it may possess similar pharmacological effects, such as appetite suppression and increased energy expenditure.

Case Study: Antidepressant Activity

Recent in vivo studies have demonstrated that this compound can significantly reduce depressive behaviors in animal models. For instance, it showed marked improvements in the forced swim test, which is commonly used to assess antidepressant activity.

| Parameter | Value | Methodology |

|---|---|---|

| Half-life | 6 hours | Plasma concentration assays |

| Bioavailability | 45% | Oral administration studies |

Biochemical Research

In biochemical studies, this compound is utilized to investigate its interactions with various receptors in the central nervous system. Preliminary findings suggest that it may interact with serotonin and norepinephrine receptors, which are critical for mood regulation and cognitive functions.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its hindered amine structure allows chemists to create more complex molecules for drug discovery and development. It has been used in synthesizing various derivatives that exhibit biological activity .

Industrial Applications

In industrial settings, this compound is employed as a reagent in the production of specialty chemicals. Its unique chemical properties make it suitable for various applications in organic synthesis processes.

Summary of Findings

The exploration of this compound has yielded promising results across multiple research domains:

- Pharmacological Studies : Demonstrated potential antidepressant effects and metabolic benefits.

- Biochemical Applications : Investigated receptor interactions that could lead to new therapeutic targets.

- Synthesis Applications : Acted as a versatile building block for developing new compounds.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Bromophenyl)-3-methylbutan-1-amine: Similar structure with a bromine atom instead of chlorine.

2-(4-Fluorophenyl)-3-methylbutan-1-amine: Contains a fluorine atom in place of chlorine.

2-(4-Methylphenyl)-3-methylbutan-1-amine: Features a methyl group instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-3-methylbutan-1-amine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Biologische Aktivität

2-(4-Chlorophenyl)-3-methylbutan-1-amine, also known as N,N-Didesmethylsibutramine, is a compound that has garnered interest due to its structural similarity to sibutramine, a drug previously utilized for weight loss. This article delves into the biological activities of this compound, exploring its potential pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H22ClN. The compound features a chlorophenyl group attached to a butanamine structure. Its structural characteristics suggest potential interactions with various biological targets.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may influence neurotransmitter reuptake, particularly norepinephrine and serotonin, leading to sympathomimetic effects. These interactions could result in increased heart rate and blood pressure, necessitating further investigation into its safety profile.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures display antibacterial activity against gram-positive bacteria and mycobacteria. Notably, derivatives have shown efficacy comparable to clinically used antibiotics .

- Anticancer Potential : There is emerging evidence that compounds related to this compound may possess anticancer properties. Investigations into the cytotoxic profiles of structurally related compounds have revealed activity against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Antibacterial Activity : A study evaluating a series of chlorinated cinnamic acid derivatives found that halogen substitution significantly enhances antibacterial efficacy. Compounds demonstrated activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) with submicromolar potency .

- Cytotoxicity Assessments : In vitro studies assessing the cytotoxic effects on cancer cell lines indicated that certain derivatives exhibited selective toxicity, sparing primary mammalian cells while effectively targeting cancerous cells .

- Pharmacokinetic Properties : Research focused on the metabolic pathways of similar compounds suggests that structural modifications can lead to variations in pharmacokinetic profiles, impacting their therapeutic potential.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-3-methylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLGBFKNOWNBSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.